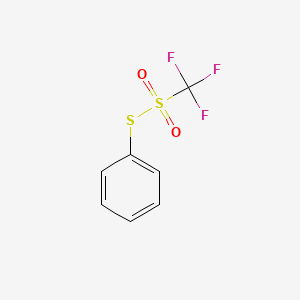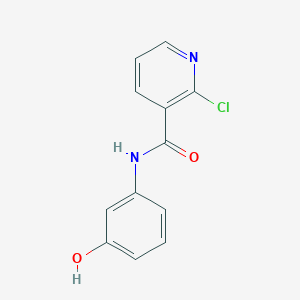
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide is a compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with Palladium catalyst) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide) are used.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various strains of bacteria and fungi.
Medicine: Potential use in the development of new drugs for treating infections and other diseases.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides: Known for their anti-inflammatory effects.
Indole-3-carboxamides: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring with a hydroxyl and carboxamide group. This structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
57841-60-8 |
|---|---|
Formule moléculaire |
C12H9ClN2O2 |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-10(5-2-6-14-11)12(17)15-8-3-1-4-9(16)7-8/h1-7,16H,(H,15,17) |
Clé InChI |
DFWIXHNFAMMPBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


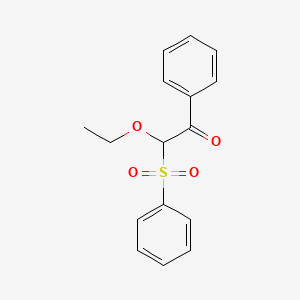
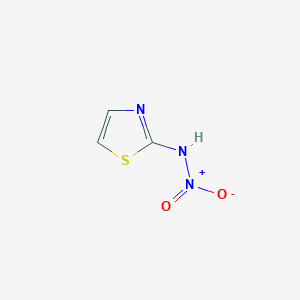
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
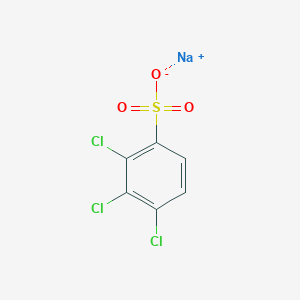
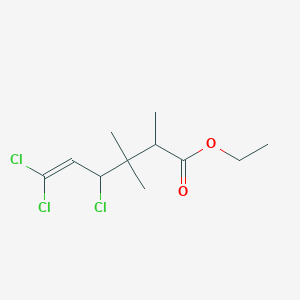
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
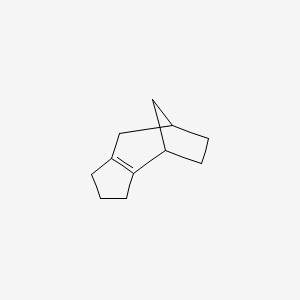
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
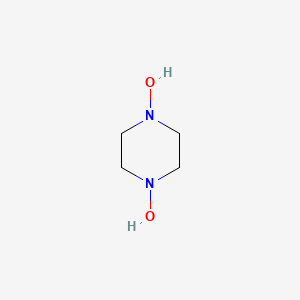
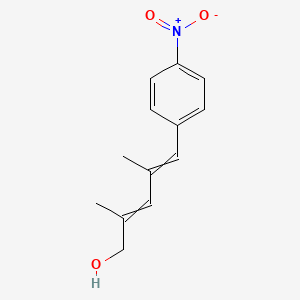
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)

